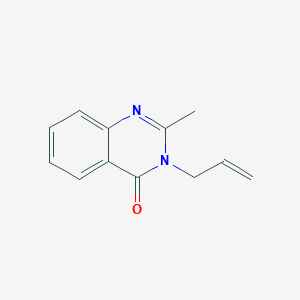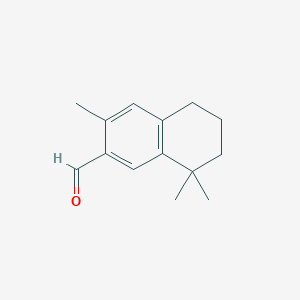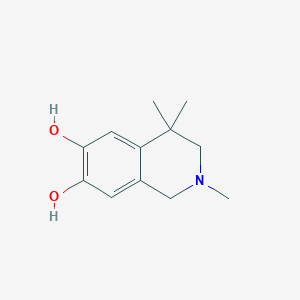
4(3H)-Quinazolinone, 2-methyl-3-(2-propenyl)-
Vue d'ensemble
Description
3-Allyl-2-methylquinazolin-4(3H)-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. These compounds have been studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-2-methylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with an allyl ketone under acidic or basic conditions. The reaction conditions may vary, but typical conditions include refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Allyl-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to form a hydroxyl group.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield an epoxide, while reduction of the carbonyl group may yield a hydroxyl derivative.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets and its potential as a therapeutic agent.
Medicine: Investigating its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Allyl-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets can vary depending on the specific biological activity being studied. For example, as an anticancer agent, it may inhibit specific kinases or interfere with DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylquinazolin-4(3H)-one: Lacks the allyl group but shares the core quinazolinone structure.
3-Allylquinazolin-4(3H)-one: Similar structure but without the methyl group.
2-Phenylquinazolin-4(3H)-one: Contains a phenyl group instead of an allyl group.
Uniqueness
3-Allyl-2-methylquinazolin-4(3H)-one is unique due to the presence of both the allyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a therapeutic agent or its utility in chemical synthesis.
Propriétés
IUPAC Name |
2-methyl-3-prop-2-enylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-3-8-14-9(2)13-11-7-5-4-6-10(11)12(14)15/h3-7H,1,8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGNWUGUYGQPHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358843 | |
| Record name | 4(3H)-Quinazolinone, 2-methyl-3-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803859 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
833-32-9 | |
| Record name | 2-Methyl-3-(2-propen-1-yl)-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=833-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(3H)-Quinazolinone, 2-methyl-3-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5H-Indeno[5,6-d]-1,3-dioxole-5,6(7H)-dione 6-Oxime](/img/structure/B11898168.png)




![2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol](/img/structure/B11898202.png)
![3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine](/img/structure/B11898207.png)
![2,2-Dimethyl-2,4-dihydroindeno[1,2-b]pyrrol-3a(3H)-ol](/img/structure/B11898210.png)

